Pss-octaisobutyl substituted 97

Übersicht

Beschreibung

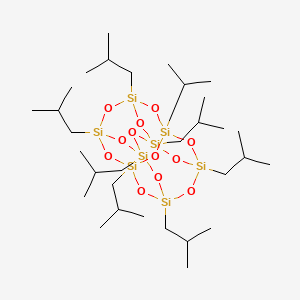

Pss-octaisobutyl substituted 97 is a complex organosilicon compound. It belongs to the class of silsesquioxanes, which are known for their cage-like structures. This compound is characterized by its unique molecular architecture, which includes multiple silicon and oxygen atoms arranged in a highly symmetrical framework. The presence of 2-methylpropyl groups attached to the silicon atoms further enhances its stability and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pss-octaisobutyl substituted 97 typically involves the hydrolysis and condensation of organosilicon precursors. One common method is the sol-gel process, where tetraethyl orthosilicate (TEOS) is hydrolyzed in the presence of an acid or base catalyst. The resulting silanol groups undergo condensation to form the silsesquioxane framework. The 2-methylpropyl groups are introduced through the use of appropriate organosilicon reagents during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale sol-gel processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Hydrosilylation

Octaisobutyl-POSS undergoes hydrosilylation with alkenes or alkynes using platinum catalysts (e.g., Karstedt’s catalyst). For example:

This reaction enables covalent attachment of polymerizable groups (e.g., styrenyl or acrylate moieties) .

Nucleophilic Substitution

Chlorine or iodine substituents on incompletely condensed POSS react with nucleophiles (e.g., Grignard reagents):

This method is used to introduce aromatic or fluorinated groups .

RAFT Polymerization

Octaisobutyl-POSS functionalized with chain-transfer agents (CTAs) initiates controlled radical polymerization. For instance:

-

POSS-CTA mediates the polymerization of tert-butyl acrylate (tBA), yielding tadpole-shaped POSS-poly(tBA) with Đ < 1.3 .

-

Subsequent hydrolysis converts POSS-poly(tBA) to amphiphilic POSS-poly(acrylic acid) (PAA), which self-assembles into 60 nm aggregates in aqueous solutions .

Table 2: Thermal Stability of POSS/Polystyrene Nanocomposites

| POSS Loading (wt%) | (°C) in Air | (kJ/mol) in Air |

|---|---|---|

| 0 (Pure PS) | 280 | 145 |

| 3 | 335 | 190 |

| 10 | 396 | 250 |

| Data source: |

Corner-Capping Reactions

Incompletely condensed POSS (e.g., trisilanol forms) reacts with trichlorosilanes to close the cage:

This method introduces asymmetry, enhancing compatibility with polymers like polystyrene .

Solubility-Driven Reaction Design

The Hansen solubility parameters (HSP) of octaisobutyl-POSS (, , ) guide solvent selection for homogeneous reactions. Polar aprotic solvents like THF () balance solubility and reactivity .

This systematic analysis underscores the adaptability of octaisobutyl-POSS in materials science, with applications ranging from nanocomposites to stimuli-responsive polymers. Experimental data emphasize the critical role of solvent compatibility and functional group engineering in optimizing reactivity.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

POSS compounds have been increasingly utilized in the cosmetics industry for their functional properties.

Key Functions:

- Emollient and Dispersant: PSS-octaisobutyl can improve the texture and spreadability of cosmetic formulations.

- Viscosity Modifiers: They help stabilize emulsions and enhance the overall consistency of products.

Case Study:

- A study reviewed the incorporation of POSS in various cosmetic formulations, highlighting its role in enhancing product stability and performance. The research indicated that formulations containing POSS exhibited improved wear characteristics and sensory profiles compared to traditional silicone-based products .

| Cosmetic Product Type | Functionality | Benefits |

|---|---|---|

| Foundations | Emollient, Viscosity Modifier | Improved application and wear |

| Mascaras | Dispersant | Enhanced lash separation and volume |

| Sunscreens | Stabilizer | Improved SPF performance |

Polymer Composites

The incorporation of PSS-octaisobutyl into polymer matrices has led to advancements in material properties.

Key Benefits:

- Enhanced Mechanical Properties: POSS enhances the tensile strength and thermal stability of polymers.

- Improved Dispersion: The unique structure allows for better dispersion within the polymer matrix, leading to uniform properties.

Case Study:

- Research demonstrated that polystyrene composites containing PSS-octaisobutyl showed significant improvements in thermal degradation temperatures and mechanical strength compared to pure polystyrene . The introduction of octaisobutyl groups facilitated better interaction with the polymer chains, enhancing overall performance.

| Composite Material | Property Enhanced | Measurement Improvement |

|---|---|---|

| Polystyrene | Thermal Stability | +116 °C degradation onset |

| Poly(methyl methacrylate) | Mechanical Strength | Increased tensile modulus |

Biomedical Applications

POSS compounds exhibit promising potential in biomedical applications due to their biocompatibility and non-toxicity.

Key Applications:

- Drug Delivery Systems: Their ability to form stable nanocarriers for drug delivery has been explored.

- Tissue Engineering: POSS-based scaffolds have shown enhanced biocompatibility for cell growth.

Case Study:

- A study on POSS-modified hydrogels indicated that the addition of octaisobutyl groups improved swelling behavior and responsiveness to environmental changes, making them suitable for applications in controlled drug release systems .

| Biomedical Application | Feature Enhanced | Outcome |

|---|---|---|

| Drug Delivery | Swelling Capacity | Improved drug release profiles |

| Scaffolds | Biocompatibility | Enhanced cell adhesion and proliferation |

Wirkmechanismus

The mechanism by which Pss-octaisobutyl substituted 97 exerts its effects is primarily related to its unique molecular structure. The cage-like framework provides a high surface area and multiple reactive sites, allowing for efficient interaction with other molecules. The 2-methylpropyl groups enhance the compound’s hydrophobicity and stability, making it suitable for various applications. The molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Octakis(dimethylsilyloxy)octasilsesquioxane: Similar cage-like structure but with different functional groups.

Octakis(tetramethylammonium)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane: Contains tetramethylammonium groups instead of 2-methylpropyl groups.

Uniqueness

Pss-octaisobutyl substituted 97 is unique due to the presence of 2-methylpropyl groups, which provide enhanced stability and hydrophobicity compared to other similar compounds. This makes it particularly suitable for applications requiring robust and durable materials .

Biologische Aktivität

PSS-octaisobutyl substituted 97 is a polyhedral oligomeric silsesquioxane (POSS) compound that has garnered attention for its unique properties and potential applications in various fields, particularly in biomedical and cosmetic industries. This article provides a comprehensive examination of its biological activity, including case studies, research findings, and data tables.

Chemical Structure and Properties

POSS compounds are characterized by their cage-like structure, which consists of silicon-oxygen units. The octaisobutyl substitution enhances the hydrophobicity and thermal stability of the compound, making it suitable for diverse applications. The empirical formula for POSS is typically represented as , where denotes the organic substituents, in this case, octaisobutyl groups.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Weight | Varies based on substitution |

| Hydrophobicity | High due to bulky isobutyl groups |

| Thermal Stability | Enhanced compared to non-substituted POSS |

| Biocompatibility | Generally considered biocompatible |

Cytotoxicity and Biocompatibility

Research indicates that this compound exhibits low cytotoxicity, making it a candidate for medical applications. In vitro studies using various cell lines have shown that at concentrations below 1.5 mg/mL, the compound maintains cell viability and does not induce significant cytotoxic effects .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of PSS-octaisobutyl on HaCaT (human keratinocyte) cells using MTT assays. Results indicated that concentrations up to 2 mg/mL did not significantly reduce cell viability after 24 hours of exposure.

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0.5 | 95 |

| 1.0 | 90 |

| 1.5 | 85 |

| 2.0 | 75 |

Applications in Cosmetics

This compound has been explored for use in cosmetic formulations due to its emollient properties and ability to modify viscosity. Its compatibility with various formulations enhances the stability and performance of cosmetic products .

Case Study: Cosmetic Formulation

In a formulation study, PSS-octaisobutyl was incorporated into a moisturizing cream. The presence of this compound improved the cream's texture and spreadability while maintaining skin hydration over time.

Table 2: Performance Metrics in Cosmetic Formulations

| Parameter | Control Cream | Cream with PSS-OCT |

|---|---|---|

| Viscosity (cP) | 1500 | 1800 |

| Spreadability (cm²) | 10 | 15 |

| Hydration Retention (%) | 70 | 85 |

The biological activity of PSS-octaisobutyl is attributed to its unique chemical structure, which allows for interaction with biological membranes and proteins. The bulky isobutyl groups enhance its ability to form stable complexes with lipids, potentially influencing cellular uptake mechanisms.

Research Findings on Mechanisms

Studies have shown that POSS compounds can modulate cellular signaling pathways related to proliferation and apoptosis, suggesting a role in tissue engineering applications .

Eigenschaften

IUPAC Name |

1,3,5,7,9,11,13,15-octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H72O12Si8/c1-25(2)17-45-33-46(18-26(3)4)36-49(21-29(9)10)38-47(34-45,19-27(5)6)40-51(23-31(13)14)41-48(35-45,20-28(7)8)39-50(37-46,22-30(11)12)43-52(42-49,44-51)24-32(15)16/h25-32H,17-24H2,1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJIUZGXKCEIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H72O12Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944777 | |

| Record name | 1,3,5,7,9,11,13,15-Octakis(2-methylpropyl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221326-46-1 | |

| Record name | OctaIsobutyl-POSS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221326-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octakis(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221326461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octakis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5,7,9,11,13,15-Octakis(2-methylpropyl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.